molecular formula C18H19F2N5O4 B605635 ASP5878 CAS No. 1453208-66-6

ASP5878

Katalognummer: B605635
CAS-Nummer: 1453208-66-6
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: VDZZYOJYLLNBTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ASP5878 ist ein neuartiger Inhibitor der Fibroblastenwachstumsfaktor-Rezeptoren 1, 2, 3 und 4. Er hat ein erhebliches Potenzial gezeigt, das Wachstum von Fibroblastenwachstumsfaktor 19-exprimierendem hepatozellulärem Karzinom zu hemmen . Diese Verbindung befindet sich derzeit in der Entwicklung und hat vielversprechende Ergebnisse in präklinischen Studien gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden . Industrielle Produktionsmethoden für this compound sind ebenfalls nicht öffentlich zugänglich, aber sie beinhalten wahrscheinlich großtechnische Synthesetechniken, die in der pharmazeutischen Industrie üblich sind .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wirkmechanismus

ASP5878, also known as ASP-5878, C0Z095LL72, 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-, ASP 5878 [WHO-DD], or Asp 5878, is a novel small-molecule inhibitor that targets fibroblast growth factor receptors (FGFRs) .

Target of Action

This compound primarily targets FGFRs 1, 2, 3, and 4 . These receptors play a crucial role in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

This compound inhibits the kinase activity of FGFRs . Upon binding to these receptors, this compound prevents their dimerization and autophosphorylation, thereby inhibiting the activation of downstream signaling cascades .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several intracellular signaling pathways involved in cell growth, differentiation, and survival . For instance, it inhibits the phosphorylation of FGFR4 and its downstream signaling molecules .

Pharmacokinetics

This compound is administered orally . It has been evaluated in a phase 1 clinical trial, where it was administered as a single dose and multiple doses in patients with solid tumors . The study investigated the safety, tolerability, and antitumor effect of this compound .

Result of Action

This compound has shown potential antineoplastic activity . It has been found to potently suppress the growth of FGF19-expressing hepatocellular carcinoma cell lines . In addition, it has been shown to induce apoptosis in certain cell lines . In vivo studies have demonstrated that oral administration of this compound can induce sustained tumor regression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in tumors, such as FGFR mutations, can affect the efficacy of this compound . Furthermore, the development of resistance to other treatments, such as gemcitabine or adriamycin, can also influence the action of this compound .

Biochemische Analyse

Biochemical Properties

ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .

Cellular Effects

This compound has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, this compound inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .

Temporal Effects in Laboratory Settings

This compound has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of this compound at 3 mg/kg induced sustained tumor regression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study, this compound elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg

Metabolic Pathways

Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .

Subcellular Localization

Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .

Vorbereitungsmethoden

The synthesis of ASP5878 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques commonly used in the pharmaceutical industry .

Analyse Chemischer Reaktionen

ASP5878 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Efficacy in Hepatocellular Carcinoma

In a study focused on hepatocellular carcinoma (HCC), ASP5878 demonstrated significant anti-tumor activity. The compound inhibited the growth of FGF19-expressing HCC cell lines and induced apoptosis through the inhibition of FGFR4 phosphorylation and downstream signaling pathways. Oral administration of this compound resulted in sustained tumor regression in mouse models, indicating its potential as a therapeutic agent for HCC patients with FGF19-expressing tumors .

Activity Against Urothelial Cancer

This compound also exhibited antitumor activity against urothelial cancer cell lines with FGFR genetic alterations. In xenograft models, this compound showed potent anti-proliferative effects on cell lines harboring FGF or FGFR gene alterations, suggesting its utility in treating FGFR-dependent cancers .

Summary of Cancer Research Findings

Cancer Type Mechanism Efficacy Observed
Hepatocellular CarcinomaInhibition of FGFR4 signalingSustained tumor regression in mouse models
Urothelial CancerInhibition of FGFR signalingPotent anti-proliferative effects in FGFR-altered cell lines

Potential as a Treatment for Growth Disorders

Recent research has explored the repurposing of this compound for treating achondroplasia. The Tsumaki lab at Kyoto University conducted studies using patient-specific induced pluripotent stem cells (iPSCs) to assess this compound's effects on chondrocyte differentiation and bone growth. Initial findings indicated that this compound could enhance femur and tibia growth in mice with mutations in the FGFR3 gene, which is implicated in achondroplasia .

Mechanistic Insights from iPSC Studies

In experiments involving iPSCs derived from achondroplasia patients, the addition of this compound to the differentiation protocol restored cartilaginous properties that were otherwise absent. This suggests that this compound may facilitate normal chondrocyte function and promote bone growth by modulating FGFR signaling pathways .

Summary of Achondroplasia Research Findings

Research Focus Methodology Key Findings
iPSC StudiesUse of patient-derived iPSCsRestoration of cartilaginous properties with this compound
Mouse ModelsTesting on mice with FGFR3 mutationsEnhanced bone growth observed

Safety and Considerations

While this compound shows promise for both cancer treatment and achondroplasia, safety data remains critical. In juvenile rat studies, minimal adverse effects were noted at specific dosages, indicating a favorable therapeutic window for further clinical exploration . However, caution is advised when extrapolating these findings to human populations, particularly those with different underlying conditions.

Vergleich Mit ähnlichen Verbindungen

ASP5878 ist einzigartig in seiner Fähigkeit, mehrere Fibroblastenwachstumsfaktor-Rezeptoren mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine breite Hemmung aller vier Fibroblastenwachstumsfaktor-Rezeptoren und seine potenziellen therapeutischen Anwendungen beim hepatozellulären Karzinom aus .

Biologische Aktivität

ASP5878 is a selective inhibitor targeting fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR4. This compound has been investigated primarily for its potential in treating various cancers, particularly those associated with FGFR genetic alterations, as well as for its application in conditions like achondroplasia. This article summarizes the biological activity of this compound based on diverse research findings.

This compound functions by inhibiting the tyrosine kinase activities of FGFRs, which play a crucial role in cell proliferation and survival. The compound has shown significant potency against FGFRs with IC50 values as follows:

FGFR IC50 (nmol/L)
FGFR10.47
FGFR20.60
FGFR30.74
FGFR43.5

Inhibition of these receptors leads to decreased phosphorylation of downstream signaling molecules such as ERK, affecting tumor growth and progression .

Antitumor Activity

This compound has demonstrated notable antitumor activity in various preclinical studies:

  • Urothelial Cancer : In xenograft models using urothelial cancer cell lines (e.g., UM-UC-14, RT-112), this compound effectively inhibited cell proliferation, even in adriamycin-resistant and gemcitabine-resistant variants. The treatment resulted in decreased expression of c-MYC, an oncoprotein associated with tumorigenesis .
  • Hepatocellular Carcinoma (HCC) : In HCC models expressing FGF19, this compound induced apoptosis and significantly regressed tumors in both subcutaneous and orthotopic xenograft models. The compound's ability to target FGF19-expressing cells highlights its therapeutic potential for patients with this specific tumor profile .

Case Studies

  • Urothelial Cancer : A study involving multiple urothelial cancer cell lines demonstrated that this compound inhibited the proliferation of cells harboring FGFR3 mutations or fusions. This effect was consistent across both parental and resistant cell lines, showcasing its potential as a targeted therapy for advanced bladder cancer .
  • Achondroplasia Model : Research on an achondroplasia mouse model indicated that this compound could promote bone elongation by enhancing growth plate cartilage development. Patient-specific induced pluripotent stem cells (iPSCs) treated with this compound showed improved chondrogenic differentiation compared to untreated controls, suggesting a novel application for this compound beyond oncology .

Safety and Pharmacokinetics

In clinical trials assessing the safety and tolerability of this compound, adverse effects were generally minimal. However, hyperphosphatemia was noted as a dose-limiting toxicity at higher doses. The pharmacokinetic profile indicated an acceptable area under the curve (AUC) for efficacy with minimal adverse effects observed at approximately 459 ng·h/ml in juvenile rats .

Eigenschaften

IUPAC Name

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZYOJYLLNBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453208-66-6
Record name ASP-5878
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-5878
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASP5878
Reactant of Route 2
Reactant of Route 2
ASP5878
Reactant of Route 3
ASP5878
Reactant of Route 4
Reactant of Route 4
ASP5878
Reactant of Route 5
Reactant of Route 5
ASP5878
Reactant of Route 6
ASP5878

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.